4-(Trifluoromethylthio)benzyl chloride

Description

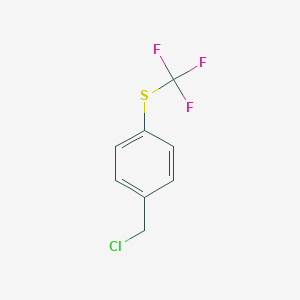

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-(chloromethyl)-4-(trifluoromethylsulfanyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClF3S/c9-5-6-1-3-7(4-2-6)13-8(10,11)12/h1-4H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BEWDYNRVCARDOP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CCl)SC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClF3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60382475 | |

| Record name | 4-(trifluoromethylthio)benzyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60382475 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

74483-45-7 | |

| Record name | 4-(trifluoromethylthio)benzyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60382475 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-(Trifluoromethylthio)benzyl chloride (CAS number 74483-45-7)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-(Trifluoromethylthio)benzyl chloride, a key intermediate in the synthesis of pharmaceuticals and agrochemicals. This document consolidates its chemical and physical properties, safety information, and applications, with a focus on its role in the development of modulators for the metabotropic glutamate receptor 2 (mGluR2).

Chemical and Physical Properties

This compound, with the CAS number 74483-45-7, is an organic compound characterized by a benzyl chloride core substituted with a trifluoromethylthio group at the para position.[1] This substitution significantly influences the compound's reactivity and makes it a valuable building block in medicinal chemistry.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 74483-45-7 | [1][2] |

| Molecular Formula | C₈H₆ClF₃S | [1][2] |

| Molecular Weight | 226.65 g/mol | [1][2] |

| Synonyms | 1-(Chloromethyl)-4-[(trifluoromethyl)thio]-benzene, 4-(Chloromethyl)phenyl trifluoromethyl sulfide | [1] |

| Appearance | White fused solid | [3] |

| Boiling Point | 186.5°C at 760 mmHg | [1] |

| Density | 1.38 g/cm³ | [1] |

| Flash Point | 66.6°C | [1] |

| Refractive Index | 1.511 | [1] |

| Storage Temperature | 2-8°C | [1][3] |

Safety and Handling

This compound is classified as a corrosive substance and requires careful handling in a laboratory setting.[3] Appropriate personal protective equipment (PPE), including gloves, eye protection, and a lab coat, should be worn at all times. Work should be conducted in a well-ventilated fume hood.

Table 2: Safety Information for this compound

| Hazard Information | Details | Reference(s) |

| Hazard Codes | C (Corrosive) | [3] |

| Risk Statements | R36/37/38: Irritating to eyes, respiratory system and skin. | [3] |

| Safety Statements | S26: In case of contact with eyes, rinse immediately with plenty of water and seek medical advice. S36/37/39: Wear suitable protective clothing, gloves and eye/face protection. | [3] |

| GHS Hazard Statements | H315: Causes skin irritation. H319: Causes serious eye irritation. | [3] |

Reactivity and Applications

The primary utility of this compound lies in its role as a versatile electrophile in organic synthesis. The benzylic chloride is a good leaving group, making the benzylic carbon susceptible to nucleophilic attack. This reactivity allows for the introduction of the 4-(trifluoromethylthio)benzyl moiety into a wide range of molecules.

Its most notable application is as a key synthetic intermediate for the preparation of allosteric modulators of the metabotropic glutamate receptor 2 (mGluR2).[1] These modulators are of significant interest for the development of treatments for neurological and psychiatric disorders.

Role in mGluR2 Modulator Synthesis and Signaling Pathway

Metabotropic glutamate receptor 2 (mGluR2) is a G protein-coupled receptor (GPCR) that plays a crucial role in regulating neurotransmission.[4] Activation of mGluR2 by an agonist leads to the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of cyclic AMP (cAMP).[4] This signaling cascade ultimately results in the modulation of neurotransmitter release.

Allosteric modulators of mGluR2 do not bind to the same site as the endogenous ligand (glutamate) but instead bind to a different site on the receptor, altering its conformation and modulating its response to glutamate.[5] this compound is a key building block for the synthesis of some of these modulators.[1] The trifluoromethylthio group is often incorporated into drug candidates to enhance properties such as lipophilicity and metabolic stability.

Below is a diagram illustrating the general signaling pathway of mGluR2 and a conceptual workflow for the synthesis of a potential mGluR2 modulator using this compound.

References

An In-depth Technical Guide to 4-(Trifluoromethylthio)benzyl chloride for Drug Development Professionals

Abstract

This technical whitepaper provides a comprehensive overview of 4-(Trifluoromethylthio)benzyl chloride, a key building block in modern medicinal chemistry. The document details the molecular characteristics, synthesis, and physicochemical properties of this compound. A significant focus is placed on its application in the development of therapeutic agents, particularly as a precursor for novel allosteric modulators of the metabotropic glutamate receptor 2 (mGluR2), a promising target for neurological and psychiatric disorders. This guide is intended for researchers, scientists, and professionals in the field of drug discovery and development, offering detailed experimental considerations and outlining relevant biological pathways.

Introduction

This compound, with CAS number 74483-45-7, is a substituted benzyl chloride derivative that has garnered significant interest in the pharmaceutical industry.[1][2] Its unique molecular architecture, featuring a reactive chloromethyl group and a lipophilic trifluoromethylthio moiety, makes it a versatile intermediate for the synthesis of complex organic molecules with potential therapeutic applications. The trifluoromethylthio group, in particular, can enhance metabolic stability and cell permeability of drug candidates, making it a desirable feature in drug design.

One of the most promising applications of this compound is in the synthesis of selective modulators for the metabotropic glutamate receptor 2 (mGluR2). mGluR2 is a G-protein coupled receptor that plays a crucial role in regulating glutamatergic neurotransmission.[3][4] Dysregulation of this system has been implicated in a variety of central nervous system (CNS) disorders, including schizophrenia, anxiety, and substance abuse. Allosteric modulators, which bind to a site on the receptor distinct from the endogenous ligand binding site, offer a more nuanced approach to modulating receptor activity and are a key focus of modern drug discovery efforts.

Molecular Structure and Physicochemical Properties

The molecular structure of this compound consists of a benzene ring substituted at the para position with a chloromethyl group (-CH₂Cl) and a trifluoromethylthio group (-SCF₃).

Molecular Structure:

A summary of the key quantitative data for this compound is presented in Table 1.

| Property | Value | Reference |

| Molecular Formula | C₈H₆ClF₃S | [1][2] |

| Molecular Weight | 226.65 g/mol | [1][2] |

| CAS Number | 74483-45-7 | [1][2] |

| Boiling Point | 186.5°C at 760 mmHg | |

| Density | 1.38 g/cm³ | |

| Flash Point | 66.6°C | |

| Refractive Index | 1.511 | |

| Storage Temperature | 2-8°C |

Synthesis and Reactivity

General Synthesis of Substituted Benzyl Chlorides

A representative experimental protocol for the synthesis of a substituted benzyl chloride from its corresponding alcohol is provided below. This protocol is based on established methods for similar compounds and can be adapted for the synthesis of this compound from 4-(Trifluoromethylthio)benzyl alcohol.

Experimental Protocol: Synthesis of this compound from 4-(Trifluoromethylthio)benzyl alcohol

-

Materials:

-

4-(Trifluoromethylthio)benzyl alcohol

-

Thionyl chloride (SOCl₂)

-

Pyridine

-

Methylene chloride (CH₂Cl₂)

-

Hexane

-

Water

-

-

Procedure:

-

A solution of 4-(Trifluoromethylthio)benzyl alcohol in pyridine is prepared in a round-bottom flask.

-

The flask is cooled in an ice bath, and a solution of thionyl chloride in methylene chloride is added dropwise, ensuring the temperature does not exceed 25°C.[5]

-

After the addition is complete, the reaction mixture is stirred at room temperature for an additional 2 hours.[5]

-

The mixture is then washed with water, and the organic layer is separated and dried.

-

The solvents are removed under reduced pressure to yield the crude product as an oil.[5]

-

The crude product is mixed with hexane, which is then decanted and evaporated to yield this compound.[5]

-

Note: This is a generalized protocol and may require optimization for the specific substrate. All manipulations should be performed in a well-ventilated fume hood, as benzyl chlorides are lachrymatory and irritating.

Application in Drug Development: Targeting the mGluR2 Receptor

The primary interest in this compound for drug development lies in its utility as a starting material for the synthesis of mGluR2 allosteric modulators.

The mGluR2 Signaling Pathway

The metabotropic glutamate receptor 2 (mGluR2) is a class C G-protein coupled receptor (GPCR) that is predominantly expressed on presynaptic terminals of glutamatergic neurons.[4] Its activation by glutamate leads to the inhibition of adenylyl cyclase through the Gαi/o subunit, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.[3][6] This, in turn, reduces the release of glutamate into the synaptic cleft, acting as an autoregulatory feedback mechanism to dampen excessive excitatory neurotransmission.[3][7]

The diagram below illustrates the canonical signaling pathway of the mGluR2 receptor.

Caption: The mGluR2 signaling pathway in the presynaptic terminal.

Experimental Workflow for the Development of mGluR2 Modulators

The development of novel mGluR2 modulators often involves a multi-step process that begins with the synthesis of a chemical library based on a core scaffold. This compound is an ideal starting material for such a library due to its reactive handle (the chloromethyl group) that allows for the facile introduction of diverse chemical moieties.

The following diagram outlines a generalized experimental workflow for the synthesis and screening of a library of potential mGluR2 modulators derived from this compound.

Caption: A generalized workflow for drug discovery of mGluR2 modulators.

Conclusion

This compound is a valuable and versatile chemical intermediate with significant potential in the field of drug discovery and development. Its unique combination of a reactive chloromethyl group and a trifluoromethylthio moiety makes it an attractive starting material for the synthesis of novel therapeutic agents. The application of this compound in the development of mGluR2 allosteric modulators highlights its importance in addressing unmet medical needs in the area of CNS disorders. This technical guide provides a foundational understanding of the properties, synthesis, and applications of this compound to aid researchers and scientists in their drug development endeavors.

References

- 1. scbt.com [scbt.com]

- 2. chemuniverse.com [chemuniverse.com]

- 3. What are mGluR2 agonists and how do they work? [synapse.patsnap.com]

- 4. Metabotropic glutamate receptor 2 - Wikipedia [en.wikipedia.org]

- 5. prepchem.com [prepchem.com]

- 6. Glutamate, Glutamate Receptors, and Downstream Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 7. scbt.com [scbt.com]

4-(Trifluoromethylthio)benzyl chloride safety and handling precautions

An In-depth Technical Guide to the Safety and Handling of 4-(Trifluoromethylthio)benzyl chloride

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for this compound (CAS No. 74483-45-7). The information is compiled from safety data sheets (SDS) and chemical databases to ensure a high standard of accuracy and relevance for laboratory and drug development settings.

Chemical Identification and Physical Properties

This compound is an organic compound utilized as a building block in organic synthesis.[1] Its molecular structure, containing a trifluoromethylthio group, imparts specific reactivity, making it a valuable reagent in the synthesis of fluorinated compounds for pharmaceuticals and agrochemicals.[2]

Table 1: Chemical Identification

| Identifier | Value |

| Chemical Name | This compound |

| Synonyms | 1-(Chloromethyl)-4-[(trifluoromethyl)thio]-benzene, (4-(Chloromethyl)phenyl)(trifluoromethyl)sulfane |

| CAS Number | 74483-45-7[1][3] |

| Molecular Formula | C₈H₆ClF₃S[1][3] |

| Molecular Weight | 226.65 g/mol [1][3] |

Table 2: Physical and Chemical Properties

| Property | Value |

| Appearance | White fused solid or colorless to light yellow clear liquid[2][4] |

| Boiling Point | 186.5°C at 760 mmHg[1] |

| Flash Point | 66.6°C[1] |

| Density | 1.38 g/cm³[1] |

| Vapor Pressure | 0.908 mmHg at 25°C[1] |

| Refractive Index | 1.511[1] |

| Storage Temperature | 2-8°C[1][4] |

Hazard Identification and Classification

This chemical is classified as hazardous. It is corrosive and can cause skin irritation and serious eye irritation.[4]

Table 3: GHS Hazard Classification

| Hazard Class | Category | Hazard Statement |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation[4] |

| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation[4] |

Signal Word: Warning[4]

Hazard Codes: C (Corrosive)[1][4]

Risk Statements: 36/37/38 (Irritating to eyes, respiratory system and skin)[1][4]

Safety Statements: 26-36/37/39 (In case of contact with eyes, rinse immediately with plenty of water and seek medical advice. Wear suitable protective clothing, gloves, and eye/face protection)[1][4]

Safe Handling and Storage

Proper handling and storage procedures are critical to minimize the risks associated with this compound.

Personal Protective Equipment (PPE)

A comprehensive assessment of the risks in the specific workplace should be conducted to determine the appropriate PPE.

Table 4: Recommended Personal Protective Equipment

| Body Part | Protection | Specification |

| Eyes/Face | Safety goggles, face shield | Use equipment for eye protection tested and approved under appropriate government standards such as NIOSH (US) or EN 166(EU).[5][6] |

| Skin | Impervious protective gloves and clothing, protective boots | Handle with gloves. Gloves must be inspected prior to use. Use proper glove removal technique (without touching glove's outer surface) to avoid skin contact with this product. Dispose of contaminated gloves after use in accordance with applicable laws and good laboratory practices. Wash and dry hands.[6][7] |

| Respiratory | Half or full facepiece respirator, self-contained breathing apparatus (SCBA), supplied air respirator | Where risk assessment shows air-purifying respirators are appropriate use a full-face respirator with multi-purpose combination (US) or type ABEK (EN 14387) respirator cartridges as a backup to engineering controls. If the respirator is the sole means of protection, use a full-face supplied air respirator.[6] |

Engineering Controls

Work should be conducted in a well-ventilated area, preferably in a chemical fume hood.[5][6][8] Eyewash stations and safety showers must be readily accessible.[6][7]

Storage

Store in a cool, dry, and well-ventilated place.[8][9] Keep containers tightly closed and store at a recommended temperature of 2-8°C.[1][4] Store away from incompatible materials such as strong oxidizing agents.[5]

Emergency Procedures

First Aid Measures

Immediate medical attention is required in case of exposure.

Table 5: First Aid Procedures

| Exposure Route | Procedure |

| Eye Contact | Immediately hold eyelids apart and flush the eye continuously with running water for at least 15 minutes.[8] Ensure complete irrigation of the eye by keeping eyelids apart and away from eye and moving the eyelids by occasionally lifting the upper and lower lids.[8] Seek immediate medical attention.[5][6] |

| Skin Contact | Immediately flush body and clothes with large amounts of water, using a safety shower if available.[8] Quickly remove all contaminated clothing, including footwear.[8] Wash skin and hair with running water.[8] Seek immediate medical attention.[5][6] |

| Inhalation | Remove victim to fresh air and keep at rest in a position comfortable for breathing.[6] If not breathing, give artificial respiration.[10] Seek immediate medical attention.[5][6] |

| Ingestion | Do NOT induce vomiting.[5][6] Rinse mouth with water.[6] Never give anything by mouth to an unconscious person.[8] Seek immediate medical attention.[5][6] |

Spill and Leak Procedures

In the event of a spill, the following workflow should be followed:

Fire-Fighting Measures

Use dry chemical, carbon dioxide, water spray, or alcohol-resistant foam to extinguish fires.[8] Wear a self-contained breathing apparatus and full protective gear.[5] Hazardous decomposition products include carbon oxides, sulfur oxides, hydrogen chloride, and hydrogen fluoride.[5][7]

Stability and Reactivity

The compound is stable under recommended storage conditions.[7] Avoid contact with strong oxidizing agents.[5] Hazardous polymerization will not occur.[5]

Toxicological Information

The toxicological properties of this compound have not been fully investigated.[5] It is known to be corrosive and causes skin and eye irritation.[4]

Disposal Considerations

Dispose of this chemical and its container in accordance with local, regional, and national regulations.[5][8] Do not empty into drains.[5] Chemical waste generators must determine whether a discarded chemical is classified as a hazardous waste.[5]

Experimental Protocols

Detailed experimental protocols should be developed and reviewed by qualified personnel before any work with this chemical begins. The following logical workflow provides a general framework for safe laboratory use.

This guide is intended to provide a foundation for the safe handling of this compound. Always consult the most current Safety Data Sheet (SDS) from your supplier before use and ensure that a thorough risk assessment is completed for your specific experimental conditions.

References

- 1. Cas 74483-45-7,this compound | lookchem [lookchem.com]

- 2. chemimpex.com [chemimpex.com]

- 3. scbt.com [scbt.com]

- 4. This compound | 74483-45-7 [amp.chemicalbook.com]

- 5. fishersci.com [fishersci.com]

- 6. tcichemicals.com [tcichemicals.com]

- 7. tcichemicals.com [tcichemicals.com]

- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. fishersci.com [fishersci.com]

Physical properties like boiling point and density of 4-(Trifluoromethylthio)benzyl chloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core physical properties of 4-(Trifluoromethylthio)benzyl chloride (CAS RN: 74483-45-7), a key intermediate in organic synthesis. This document is intended to serve as a comprehensive resource for professionals in research and development, particularly within the pharmaceutical and agrochemical industries.

Core Physical Properties

The distinct physicochemical characteristics of this compound are pivotal to its application in the synthesis of complex molecules. Below is a summary of its key physical properties.

| Physical Property | Value | Conditions |

| Boiling Point | 186.5°C | at 760 mmHg |

| Density | 1.38 g/cm³ | Not Specified |

Experimental Protocols for Property Determination

Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the pressure surrounding the liquid and the liquid changes into a vapor. Several standard methods are employed for this determination:

-

Distillation Method : A simple distillation apparatus can be used to measure the boiling point. The compound is heated in a distillation flask, and the temperature of the vapor that distills is measured by a thermometer placed at the vapor outlet. The highest, stable temperature observed during the distillation of the bulk material is recorded as the boiling point.[1]

-

Reflux Method : A reflux setup, where the vapor is condensed and returned to the boiling flask, can also be used. A thermometer is placed in the vapor phase above the boiling liquid to measure the temperature at which the liquid and vapor are in equilibrium.[1]

-

Thiele Tube Method : This micro method is suitable for small sample quantities. The sample is placed in a small tube with an inverted capillary tube. This assembly is attached to a thermometer and heated in a Thiele tube containing oil. The boiling point is the temperature at which a rapid stream of bubbles emerges from the capillary tube, and upon slight cooling, the liquid is drawn back into the capillary.[1]

Determination of Density

Density is a fundamental physical property that is defined as mass per unit volume.[2][3] For liquids like this compound, the following methods are commonly used:

-

Pycnometer Method : A pycnometer is a flask with a specific, accurately known volume. The density is determined by weighing the pycnometer empty, then filled with the liquid, and calculating the mass of the liquid. The density is then the mass of the liquid divided by the known volume of the pycnometer.[2]

-

Hydrometer/Areometer Method : A hydrometer is a calibrated float that is placed in the liquid. The density is read directly from the scale on the stem of the hydrometer at the point where the surface of the liquid meets it.[2]

-

Gravimetric Measurement : A straightforward method involves weighing a known volume of the liquid. A graduated cylinder is first weighed empty, then the liquid is added to a specific volume mark, and the cylinder is weighed again. The difference in mass gives the mass of the liquid, which is then divided by the measured volume to determine the density.[3][4]

Logical Workflow for Synthesis

While a specific, detailed protocol for the synthesis of this compound is not provided in the searched literature, a plausible synthetic route can be inferred from the synthesis of analogous compounds, such as 4-(methylthio)benzyl chloride. A likely precursor would be 4-(Trifluoromethylthio)benzyl alcohol, which can be converted to the target benzyl chloride.

Caption: Proposed synthesis workflow for this compound.

References

Key Reactive Sites on 4-(Trifluoromethylthio)benzyl chloride: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-(Trifluoromethylthio)benzyl chloride is a versatile reagent in organic synthesis, prized for its unique electronic properties that enable a range of chemical transformations. This technical guide provides a detailed analysis of the key reactive sites on the molecule, focusing on the benzylic chloride for nucleophilic substitution and the influence of the 4-(trifluoromethylthio) substituent. This document synthesizes available data to offer insights into the molecule's reactivity, supported by experimental protocols and mechanistic diagrams to aid in its application in research and development, particularly in the synthesis of novel pharmaceutical and agrochemical compounds.

Introduction

This compound, with the chemical structure 1-(chloromethyl)-4-[(trifluoromethyl)thio]-benzene, is a bifunctional organic molecule. Its utility in synthetic chemistry stems from two primary features: the highly reactive benzylic chloride and the strongly electron-withdrawing trifluoromethylthio (SCF₃) group at the para position. This guide will explore the principal reactive sites, the electronic effects governing this reactivity, and provide practical guidance for its use in common synthetic transformations.

Primary Reactive Site: The Benzylic Chloride

The most prominent reactive site on the this compound molecule is the benzylic carbon atom bonded to the chlorine atom. This site is highly susceptible to nucleophilic substitution reactions (Sₙ1 and Sₙ2), making it an excellent electrophile for the introduction of the 4-(trifluoromethylthio)benzyl moiety onto a wide variety of nucleophiles.

Nucleophilic Substitution Reactions

The reactivity of the benzylic chloride is significantly influenced by the 4-SCF₃ substituent. The trifluoromethylthio group is a potent electron-withdrawing group, primarily through a strong negative inductive effect (-I). This electronic influence has a profound impact on the rates and mechanisms of nucleophilic substitution reactions.

Mechanism and Reactivity:

Benzyl chlorides can react via both Sₙ1 and Sₙ2 pathways. The operative mechanism is dependent on the reaction conditions (solvent, nucleophile strength) and the electronic nature of the substituents on the aromatic ring.

-

Sₙ1 Pathway: This pathway proceeds through a carbocation intermediate. Electron-donating groups on the benzene ring stabilize the benzylic carbocation, accelerating Sₙ1 reactions. Conversely, electron-withdrawing groups, such as the SCF₃ group, destabilize the carbocation, thereby disfavoring the Sₙ1 mechanism.

-

Sₙ2 Pathway: This is a concerted mechanism where the nucleophile attacks the electrophilic carbon as the leaving group departs. While strong electron-withdrawing groups can slightly decrease the electron density at the benzylic carbon, making it more electrophilic, they also destabilize the transition state which has some developing positive charge. However, for benzyl systems, the Sₙ2 pathway is generally less sensitive to electronic effects than the Sₙ1 pathway.

Quantitative Analysis of Substituent Effects:

The electronic effect of the 4-SCF₃ group can be quantified using the Hammett equation, which relates reaction rates and equilibrium constants for meta- and para-substituted benzene derivatives. The Hammett substituent constant (σ) for the para-SCF₃ group is approximately σₚ = +0.45 . This positive value confirms its electron-withdrawing nature.

Based on this, the rate of solvolysis (an Sₙ1 reaction) of this compound is expected to be significantly slower than that of unsubstituted benzyl chloride. For comparison, the solvolysis rate of 4-nitrobenzyl chloride (σₚ = +0.78) is approximately 3000 times slower than benzyl chloride. Given the σₚ value of the SCF₃ group, a substantial rate decrease is anticipated for this compound in Sₙ1 reactions.

The following table provides an estimated comparison of the relative rates of solvolysis for various para-substituted benzyl chlorides.

| Substituent (p-X) | Hammett Constant (σₚ) | Estimated Relative Rate of Solvolysis (kₓ/kₙ) |

| OCH₃ | -0.27 | ~2500 |

| CH₃ | -0.17 | ~15 |

| H | 0.00 | 1 |

| SCF₃ | +0.45 | ~0.01 |

| NO₂ | +0.78 | ~0.0003 |

This data is estimated based on Hammett correlations for benzylic systems.

Secondary Reactive Sites and Group Stability

The Trifluoromethylthio (SCF₃) Group

The SCF₃ group is generally considered to be chemically robust under a variety of reaction conditions. The strong carbon-sulfur and carbon-fluorine bonds make it resistant to cleavage. Unlike simple thioethers, the sulfur atom in the SCF₃ group is significantly less nucleophilic and less prone to oxidation due to the strong electron-withdrawing effect of the trifluoromethyl group.[1][2][3] This stability is a key advantage, allowing for a wide range of chemical transformations to be performed at the benzylic chloride position without affecting the SCF₃ moiety.

The Aromatic Ring

The aromatic ring itself can be considered a reactive site for electrophilic aromatic substitution. However, the presence of the deactivating trifluoromethylthio group and the chloromethyl group makes the ring electron-deficient and thus less susceptible to electrophilic attack compared to benzene. Friedel-Crafts reactions, for instance, would be significantly retarded.

Experimental Protocols for Key Reactions

The following protocols are representative examples of nucleophilic substitution reactions involving this compound.

Synthesis of 4-(Trifluoromethylthio)benzyl Azide (Sₙ2 Reaction)

Reaction:

Protocol:

-

To a solution of this compound (1.0 eq) in dimethylformamide (DMF, 0.5 M), add sodium azide (1.5 eq).

-

Stir the reaction mixture at room temperature for 12-24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, dilute the reaction mixture with water and extract with diethyl ether (3 x volumes).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford the crude product.

-

Purify the product by column chromatography on silica gel if necessary.

Synthesis of a 4-(Trifluoromethylthio)benzyl Ether (Williamson Ether Synthesis - Sₙ2)

Reaction:

Protocol:

-

To a solution of an alcohol (e.g., phenol, 1.0 eq) in a suitable solvent such as acetone or DMF, add a base (e.g., K₂CO₃, 1.5 eq).

-

Stir the mixture at room temperature for 30 minutes.

-

Add this compound (1.1 eq) to the reaction mixture.

-

Heat the reaction to 50-60 °C and stir for 4-12 hours, monitoring by TLC.

-

After completion, cool the reaction to room temperature, filter off the inorganic salts, and concentrate the filtrate.

-

Purify the residue by column chromatography or recrystallization.

Synthesis of a 4-(Trifluoromethylthio)benzyl Amine (N-Alkylation - Sₙ2)

Reaction:

Protocol:

-

Dissolve the amine (e.g., piperidine, 1.0 eq) and a non-nucleophilic base (e.g., diisopropylethylamine, 1.5 eq) in a polar aprotic solvent like acetonitrile or DMF.

-

Add this compound (1.1 eq) dropwise to the solution at room temperature.

-

Stir the reaction for 2-8 hours, monitoring by TLC.

-

Upon completion, dilute with water and extract with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the product by column chromatography.

Visualizations

Reaction Pathways

Caption: Nucleophilic substitution pathways for this compound.

Experimental Workflow for N-Alkylation

Caption: General experimental workflow for the N-alkylation of an amine.

Conclusion

The primary reactive site of this compound is unequivocally the benzylic carbon, which readily undergoes nucleophilic substitution reactions. The strongly electron-withdrawing 4-trifluoromethylthio group significantly influences the reactivity, primarily by disfavoring an Sₙ1 mechanism through destabilization of the benzylic carbocation. Consequently, Sₙ2 reactions are the more prevalent pathway for transformations involving this versatile building block. The SCF₃ group itself is highly stable, allowing for a broad scope of nucleophiles to be employed without concern for side reactions at the sulfur atom. This predictable reactivity profile makes this compound a valuable tool for the synthesis of complex molecules in the pharmaceutical and agrochemical industries.

References

An In-depth Technical Guide to the Solubility Characteristics of 4-(Trifluoromethylthio)benzyl chloride in Organic Solvents

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Introduction

4-(Trifluoromethylthio)benzyl chloride, with the CAS number 74483-45-7, is a versatile organic compound utilized as a building block in organic synthesis.[1] Its molecular structure, featuring a trifluoromethylthio group and a chloromethyl group on a benzene ring, imparts specific chemical properties and reactivity that make it a valuable intermediate.[1] Understanding its solubility in various organic solvents is crucial for its effective use in synthesis, purification, and formulation processes. This guide aims to provide researchers with the necessary information to assess and determine the solubility of this compound.

Physicochemical Properties

While specific solubility data is sparse, the known physical and chemical properties of this compound are summarized in the table below. These properties can help in predicting its general solubility behavior.

| Property | Value | Reference |

| CAS Number | 74483-45-7 | [1][2] |

| Molecular Formula | C₈H₆ClF₃S | [1][2] |

| Molecular Weight | 226.65 g/mol | [1][2] |

| Boiling Point | 186.5°C at 760 mmHg | [1] |

| Density | 1.38 g/cm³ | [1] |

| Refractive Index | 1.511 | [1] |

| Flash Point | 66.6°C | [1] |

| Storage Temperature | 2-8°C | [1] |

Theoretical Solubility Profile

The solubility of a compound is largely governed by the principle of "like dissolves like," which suggests that substances with similar polarities are more likely to be soluble in one another. The molecular structure of this compound contains both nonpolar and polar regions.

-

Nonpolar characteristics: The benzene ring is inherently nonpolar.

-

Polar characteristics: The trifluoromethylthio (-SCF₃) and chloromethyl (-CH₂Cl) groups are electron-withdrawing and introduce polarity to the molecule.

Given this structure, it is anticipated that this compound will exhibit good solubility in a range of organic solvents. It is likely to be more soluble in moderately polar to nonpolar solvents that can interact favorably with the substituted benzene ring. Its solubility in highly polar, protic solvents like water is expected to be low.

The following diagram illustrates the expected solubility trend based on solvent polarity.

Experimental Protocol for Solubility Determination

The following is a generalized experimental protocol for determining the solubility of this compound in various organic solvents. This method is based on standard qualitative analysis procedures for organic compounds.

4.1. Materials and Equipment

-

This compound

-

A selection of organic solvents (e.g., hexane, toluene, dichloromethane, diethyl ether, ethyl acetate, acetone, methanol, ethanol)

-

Small test tubes or vials

-

Graduated pipettes or micropipettes

-

Vortex mixer

-

Analytical balance

-

Spatula

4.2. Experimental Workflow

The following diagram outlines the general workflow for the solubility determination experiment.

4.3. Detailed Procedure

-

Preparation: Ensure all glassware is clean and dry. Perform all operations in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Aliquotting the Solute: Weigh a specific amount of this compound (e.g., 10 mg) into a small, dry test tube.

-

Solvent Addition: Add a measured volume of the chosen organic solvent (e.g., 1.0 mL) to the test tube containing the solute.

-

Mixing: Cap the test tube and shake it vigorously or use a vortex mixer for a consistent period (e.g., 60 seconds) to facilitate dissolution.

-

Observation: After mixing, allow the solution to stand and observe if the solid has completely dissolved. The absence of any visible solid particles indicates that the compound is soluble at that concentration.

-

Classification:

-

Soluble: If the compound dissolves completely.

-

Slightly Soluble: If a significant portion of the compound dissolves but some solid remains.

-

Insoluble: If the compound does not appear to dissolve.

-

-

Quantitative Estimation (Optional): To obtain a more quantitative measure, the experiment can be performed by incrementally adding the solute to a fixed volume of solvent until saturation is reached (i.e., no more solute dissolves). Alternatively, a saturated solution can be prepared, filtered, and the concentration of the solute in the filtrate determined by a suitable analytical method (e.g., HPLC, GC).

Conclusion

While quantitative solubility data for this compound in organic solvents is not widely documented, its molecular structure suggests good solubility in moderately polar to nonpolar solvents. The experimental protocol provided in this guide offers a systematic approach for researchers to determine its solubility in solvents relevant to their specific applications. This information is critical for optimizing reaction conditions, developing purification strategies, and formulating products containing this versatile chemical intermediate.

References

Initial Reactivity Studies of 4-(Trifluoromethylthio)benzyl Chloride with Nucleophiles: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the initial reactivity of 4-(Trifluoromethylthio)benzyl chloride with a variety of nucleophiles. The presence of the trifluoromethylthio (-SCF3) group at the para position of the benzyl chloride backbone significantly influences its electrophilic character and reactivity profile. Understanding these interactions is crucial for the strategic design and synthesis of novel pharmaceutical and agrochemical candidates. This document provides a summary of available quantitative data, detailed experimental protocols for key reactions, and visual representations of reaction pathways and experimental workflows.

Introduction to Reactivity

This compound is a versatile building block in organic synthesis. The electron-withdrawing nature of the trifluoromethylthio group is anticipated to activate the benzylic carbon towards nucleophilic attack, potentially leading to faster reaction rates compared to unsubstituted benzyl chloride. However, the bulky nature of the -SCF3 group might also introduce steric hindrance. The reactivity of benzyl halides is known to proceed through either an SN1 or SN2 mechanism, and the preferred pathway for this compound is dependent on the nucleophile, solvent, and reaction conditions.

Quantitative Reactivity Data

While extensive kinetic studies specifically on this compound are not widely published, data from related substituted benzyl chlorides can provide valuable insights into its expected reactivity. The following tables summarize available and analogous quantitative data for nucleophilic substitution reactions.

Table 1: Reaction of Substituted Benzyl Halides with Sodium Azide

| Benzyl Halide | Nucleophile | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Benzyl bromide | Sodium Azide | DMSO | Room Temp | Overnight | 73 | [1] |

| 4-Vinylbenzyl chloride | Sodium Azide | DMF | Room Temp | 36 | 94 | [2] |

| Benzyl bromide/chloride | Sodium Azide | DMF | Room Temp | 12 | up to 99 | [3] |

Table 2: General Reactivity of Benzyl Halides with Various Nucleophiles

| Benzyl Halide | Nucleophile | Solvent | Conditions | Product | Observations |

| Benzyl chloride | Tertiary Amines | Benzyl alcohol | Various temps | Quaternary ammonium salt | Polar and steric effects influence reaction rates |

| Substituted Benzyl chlorides | Thiols | Modified Clay | Solid mixture, heat | Benzyl sulfides | General and efficient synthesis |

| Benzyl chloride | Sodium Methoxide | Diethyl ether | Not specified | Benzyl methyl ether | Common ether synthesis |

Experimental Protocols

The following are detailed experimental methodologies for key nucleophilic substitution reactions, adapted from procedures for similar benzyl halides. These protocols can serve as a starting point for studies on this compound.

Protocol 1: Reaction with Sodium Azide (Azidation)

Materials:

-

This compound

-

Sodium azide (NaN₃)

-

Dimethylformamide (DMF)

-

Deionized water

-

Diethyl ether

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Separatory funnel

Procedure:

-

In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq.) in DMF.

-

Add sodium azide (1.5 - 2.0 eq.) to the solution.

-

Stir the reaction mixture at room temperature for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, pour the reaction mixture into deionized water.

-

Extract the aqueous layer with diethyl ether (3 x volume of the aqueous layer).

-

Combine the organic layers and wash with brine (saturated aqueous NaCl solution).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 4-(Trifluoromethylthio)benzyl azide.

-

Purify the product by column chromatography on silica gel if necessary.

Protocol 2: Reaction with Piperidine (Amination)

Materials:

-

This compound

-

Piperidine

-

Acetonitrile (CH₃CN)

-

Sodium bicarbonate (NaHCO₃) solution (saturated)

-

Ethyl acetate

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser

Procedure:

-

To a solution of this compound (1.0 eq.) in acetonitrile in a round-bottom flask, add piperidine (2.0 eq.).

-

Stir the reaction mixture at room temperature or heat to reflux until the starting material is consumed (monitor by TLC).

-

Cool the reaction mixture to room temperature and quench with a saturated solution of sodium bicarbonate.

-

Extract the mixture with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the resulting tertiary amine by column chromatography or distillation.

Protocol 3: Reaction with Sodium Methoxide (Etherification)

Materials:

-

This compound

-

Sodium methoxide (NaOMe)

-

Methanol (MeOH) or Tetrahydrofuran (THF)

-

Deionized water

-

Dichloromethane (CH₂Cl₂)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

Procedure:

-

In a round-bottom flask, dissolve this compound (1.0 eq.) in methanol or THF.

-

Add a solution of sodium methoxide (1.1 eq.) in methanol to the flask.

-

Stir the reaction at room temperature or gentle heating. Monitor the reaction progress by TLC.

-

Once the reaction is complete, remove the solvent under reduced pressure.

-

Partition the residue between water and dichloromethane.

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate to obtain the crude ether product.

-

Purify by column chromatography if necessary.

Visualizations

The following diagrams illustrate the general reaction pathway and a typical experimental workflow for the nucleophilic substitution of this compound.

Caption: General SN2 pathway for the reaction of this compound with a nucleophile.

Caption: A typical experimental workflow for the synthesis and purification of products.

Conclusion

This compound serves as a valuable electrophile in nucleophilic substitution reactions. The electron-withdrawing nature of the -SCF3 group is expected to enhance its reactivity towards a broad range of nucleophiles. The provided protocols offer a solid foundation for further investigation into the synthesis of novel compounds with potential applications in drug discovery and materials science. Further kinetic studies are warranted to fully elucidate the electronic and steric effects of the trifluoromethylthio substituent on the reaction mechanism and rates.

References

Methodological & Application

Application Notes and Protocols for 4-(Trifluoromethylthio)benzyl chloride in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(Trifluoromethylthio)benzyl chloride, with the chemical formula C₈H₆ClF₃S, is a versatile synthetic building block in organic chemistry.[1] Its structure, featuring a trifluoromethylthio (-SCF₃) group and a reactive benzyl chloride moiety, makes it a valuable reagent for introducing the unique trifluoromethylthio-benzyl group into a variety of organic molecules. The trifluoromethylthio group is of particular interest in medicinal chemistry and materials science due to its high lipophilicity, metabolic stability, and strong electron-withdrawing nature, which can significantly influence the biological activity and physical properties of the parent molecule.

This document provides detailed application notes and experimental protocols for the use of this compound in key organic transformations, including ether and thioether synthesis.

Chemical and Physical Properties

| Property | Value |

| CAS Number | 74483-45-7 |

| Molecular Formula | C₈H₆ClF₃S |

| Molecular Weight | 226.65 g/mol |

| Appearance | White to off-white crystalline solid |

| Boiling Point | 229-230 °C (lit.) |

| Density | 1.445 g/mL at 25 °C (lit.) |

| Refractive Index (n20/D) | 1.5220 (lit.) |

Applications in Organic Synthesis

This compound is primarily utilized as an alkylating agent in nucleophilic substitution reactions. The benzylic chloride is a good leaving group, facilitating reactions with a wide range of nucleophiles.

Signaling Pathway Diagram

Caption: General Sₙ2 reaction pathway for this compound.

Quantitative Data from Representative Reactions

While specific data for this compound is not widely published, the following table provides expected outcomes based on analogous reactions with substituted benzyl chlorides. These reactions typically proceed in good to excellent yields.

| Reaction Type | Nucleophile | Solvent | Base | Temperature (°C) | Time (h) | Typical Yield (%) |

| Ether Synthesis | Phenol | DMF | K₂CO₃ | 80 | 4 | 85-95 |

| Thioether Synthesis | Thiophenol | Ethanol | NaOH | Reflux | 3 | 90-98 |

| Amine Alkylation | Benzylamine | Acetonitrile | K₂CO₃ | Reflux | 6 | 80-90 |

| Esterification | Acetic Acid | Toluene | Et₃N | Reflux | 5 | 75-85 |

Experimental Protocols

The following are detailed protocols for key synthetic applications of this compound.

Protocol 1: Synthesis of 4-(Trifluoromethylthio)benzyl Phenyl Ether (Williamson Ether Synthesis)

This protocol describes the synthesis of an ether by the reaction of this compound with a phenol.

Workflow Diagram:

Caption: Workflow for the synthesis of 4-(Trifluoromethylthio)benzyl phenyl ether.

Materials:

-

This compound (1.0 eq)

-

Phenol (1.0 eq)

-

Potassium carbonate (K₂CO₃) (1.5 eq)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a stirred solution of phenol (1.0 eq) in anhydrous DMF, add potassium carbonate (1.5 eq).

-

Stir the mixture at room temperature for 30 minutes.

-

Add a solution of this compound (1.0 eq) in DMF dropwise to the reaction mixture.

-

Heat the reaction mixture to 80 °C and stir for 4 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate.

-

Concentrate the organic layer under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure 4-(Trifluoromethylthio)benzyl phenyl ether.

Protocol 2: Synthesis of 4-(Trifluoromethylthio)benzyl Phenyl Thioether

This protocol outlines the synthesis of a thioether from this compound and a thiol. A general one-pot procedure using thiourea is also applicable for generating the corresponding thiol in situ.[2]

Materials:

-

This compound (1.0 eq)

-

Thiophenol (1.0 eq)

-

Sodium hydroxide (NaOH) (1.1 eq)

-

Ethanol

-

Dichloromethane

Procedure:

-

Dissolve thiophenol (1.0 eq) and sodium hydroxide (1.1 eq) in ethanol.

-

Stir the mixture at room temperature for 15 minutes to form the sodium thiophenolate.

-

Add this compound (1.0 eq) to the reaction mixture.

-

Heat the mixture to reflux and stir for 3 hours, monitoring the reaction progress by TLC.

-

Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.

-

Partition the residue between water and dichloromethane.

-

Separate the organic layer, wash with brine, and dry over anhydrous magnesium sulfate.

-

Concentrate the organic layer to yield the crude product.

-

Purify the crude product by column chromatography or recrystallization to obtain the pure 4-(Trifluoromethylthio)benzyl phenyl thioether.

Safety Information

This compound is a corrosive and lachrymatory compound. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. All manipulations should be performed in a well-ventilated fume hood.

Conclusion

This compound is a key synthetic intermediate for the introduction of the 4-(trifluoromethylthio)benzyl moiety. Its utility in forming stable ether and thioether linkages makes it a valuable tool for the synthesis of complex molecules in the pharmaceutical and materials science fields. The provided protocols offer a foundation for the successful application of this reagent in various synthetic endeavors.

References

Application Notes and Protocols for 4-(Trifluoromethylthio)benzyl Chloride as a Benzylating Agent

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(Trifluoromethylthio)benzyl chloride, with the chemical structure 1-(chloromethyl)-4-((trifluoromethyl)thio)benzene, is a versatile benzylating agent employed in organic synthesis.[1] Its utility lies in the introduction of the 4-(trifluoromethylthio)benzyl moiety onto various nucleophiles, a common strategy in the development of pharmaceuticals and agrochemicals. The trifluoromethylthio group can significantly modulate the lipophilicity, metabolic stability, and binding affinity of target molecules. These application notes provide detailed protocols for the use of this compound in the benzylation of alcohols and amines.

Physicochemical Properties

| Property | Value | Reference |

| CAS Number | 74483-45-7 | [1] |

| Molecular Formula | C₈H₆ClF₃S | [1] |

| Molecular Weight | 226.65 g/mol | [1] |

| Appearance | White fused solid | [1] |

| Storage Temperature | 2-8°C | [1] |

O-Benzylation of Alcohols

The O-benzylation of alcohols using this compound typically proceeds via a Williamson ether synthesis mechanism. This reaction involves the deprotonation of the alcohol to form a more nucleophilic alkoxide, which then undergoes a nucleophilic substitution reaction with the benzyl chloride.

General Reaction Scheme

A simplified representation of the O-benzylation reaction pathway.

Experimental Protocol: O-Benzylation of a Primary Alcohol

Materials:

-

Primary alcohol (e.g., ethanol)

-

This compound

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl acetate

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a stirred solution of the primary alcohol (1.0 eq) in anhydrous DMF (0.2 M) under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (1.2 eq) portion-wise at 0 °C.

-

Allow the mixture to stir at room temperature for 30 minutes.

-

Cool the reaction mixture back to 0 °C and add a solution of this compound (1.1 eq) in anhydrous DMF dropwise.

-

Let the reaction warm to room temperature and stir for 12-24 hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl at 0 °C.

-

Extract the mixture with ethyl acetate (3 x volume of DMF).

-

Wash the combined organic layers with water and then brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

Representative Data for O-Benzylation

| Substrate (Alcohol) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| Ethanol | NaH | DMF | RT | 18 | 85 (estimated) |

| Benzyl Alcohol | NaH | THF | RT | 16 | 90 (estimated) |

| Isopropanol | K₂CO₃ | Acetonitrile | 80 | 24 | 75 (estimated) |

Note: The yields are estimated based on typical Williamson ether synthesis reactions due to the lack of specific literature data for this compound.

N-Benzylation of Amines

The N-benzylation of primary and secondary amines with this compound is a standard nucleophilic substitution reaction. A base is often employed to neutralize the hydrochloric acid formed during the reaction.

General Reaction Scheme

References

Application Notes and Protocols for the Synthesis of Novel Pharmaceutical Intermediates using 4-(Trifluoromethylthio)benzyl Chloride

Introduction

4-(Trifluoromethylthio)benzyl chloride is a versatile reagent in medicinal chemistry, primarily utilized for the introduction of the 4-(trifluoromethylthio)benzyl moiety into potential drug candidates. This functional group can significantly enhance the pharmacological properties of a molecule, such as its lipophilicity, metabolic stability, and binding affinity to biological targets. These attributes make it a valuable building block in the synthesis of novel pharmaceutical intermediates. This document provides detailed protocols for key synthetic transformations using this compound, including O-alkylation, N-alkylation, S-alkylation, and carbon-carbon bond-forming reactions.

Properties of this compound

| Property | Value |

| CAS Number | 74483-45-7 |

| Molecular Formula | C₈H₆ClF₃S |

| Molecular Weight | 226.65 g/mol |

| Appearance | Colorless to light yellow liquid |

| Boiling Point | 186.5 °C at 760 mmHg[1] |

| Density | 1.38 g/cm³[1] |

I. O-Alkylation: Williamson Ether Synthesis

The Williamson ether synthesis is a reliable method for the formation of ethers via an SN2 reaction between an alkoxide and an organic halide. This compound serves as an excellent electrophile in this reaction for the preparation of various benzyl ethers.

General Reaction Scheme:

Figure 1: General workflow for Williamson ether synthesis.

Experimental Protocol: Synthesis of 4-(Trifluoromethylthio)benzyl Phenyl Ether

-

Reagent Preparation:

-

In a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve phenol (1.0 g, 10.6 mmol) in 30 mL of anhydrous N,N-dimethylformamide (DMF).

-

To this solution, add sodium hydride (60% dispersion in mineral oil, 0.47 g, 11.7 mmol) portion-wise at 0 °C under an argon atmosphere.

-

Allow the reaction mixture to stir at room temperature for 30 minutes, or until the evolution of hydrogen gas ceases.

-

-

Reaction:

-

Cool the resulting sodium phenoxide solution to 0 °C.

-

Add a solution of this compound (2.41 g, 10.6 mmol) in 10 mL of anhydrous DMF dropwise over 15 minutes.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

-

Work-up and Purification:

-

Quench the reaction by the slow addition of 50 mL of deionized water.

-

Extract the aqueous mixture with diethyl ether (3 x 50 mL).

-

Combine the organic layers and wash with 1 M sodium hydroxide (2 x 30 mL), water (2 x 30 mL), and brine (1 x 30 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired ether.

-

Quantitative Data (Expected):

| Product | Starting Material | Reagents | Solvent | Yield (%) |

| 4-(Trifluoromethylthio)benzyl Phenyl Ether | Phenol | NaH, 4-(CF₃S)C₆H₄CH₂Cl | DMF | 85-95% |

II. N-Alkylation of Amines and Heterocycles

The benzylation of amines and nitrogen-containing heterocycles is a fundamental transformation in the synthesis of pharmaceutical intermediates. This compound readily undergoes nucleophilic substitution with a wide range of nitrogen nucleophiles.

General Reaction Scheme:

Figure 2: N-Alkylation of amines.

Experimental Protocol: Synthesis of N-(4-(Trifluoromethylthio)benzyl)aniline

-

Reaction Setup:

-

To a 100 mL round-bottom flask, add aniline (1.0 g, 10.7 mmol), potassium carbonate (2.2 g, 16.1 mmol), and 40 mL of acetonitrile.

-

Stir the suspension at room temperature for 10 minutes.

-

-

Reaction:

-

Add this compound (2.43 g, 10.7 mmol) to the suspension.

-

Heat the reaction mixture to reflux (approximately 82 °C) and maintain for 6-8 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

-

Work-up and Purification:

-

After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure.

-

Dissolve the residue in ethyl acetate (50 mL) and wash with water (2 x 30 mL) and brine (1 x 30 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.

-

Purify the crude product by recrystallization from ethanol/water or by column chromatography (eluent: hexane/ethyl acetate) to yield the N-benzylated aniline.

-

Quantitative Data (Expected):

| Product | Starting Material | Reagents | Solvent | Yield (%) |

| N-(4-(Trifluoromethylthio)benzyl)aniline | Aniline | K₂CO₃, 4-(CF₃S)C₆H₄CH₂Cl | Acetonitrile | 90-98% |

III. S-Alkylation: Synthesis of Thioethers

The formation of thioethers is crucial in the development of various sulfur-containing pharmaceuticals. This compound can be effectively used to S-alkylate thiols or to generate thioethers from thiourea in a one-pot procedure.

General Reaction Scheme (from Thiol):

Figure 3: S-Alkylation of thiols.

Experimental Protocol: One-Pot Synthesis of Bis(4-(trifluoromethylthio)benzyl) Sulfide from Thiourea

This protocol is adapted from a general procedure for the synthesis of symmetrical benzyl thioethers.

-

Formation of Isothiuronium Salt:

-

In a 250 mL round-bottom flask, dissolve this compound (5.0 g, 22.0 mmol) and thiourea (1.68 g, 22.0 mmol) in 100 mL of ethanol.

-

Heat the mixture to reflux for 3 hours.

-

-

Hydrolysis and S-Alkylation:

-

To the cooled reaction mixture, add a solution of sodium hydroxide (2.64 g, 66.0 mmol) in 20 mL of water.

-

Heat the mixture to reflux for an additional 4 hours.

-

Cool the reaction to room temperature and add a second portion of this compound (5.0 g, 22.0 mmol).

-

Stir the reaction at room temperature for 12 hours.

-

-

Work-up and Purification:

-

Remove the ethanol under reduced pressure.

-

Extract the aqueous residue with dichloromethane (3 x 75 mL).

-

Combine the organic layers, wash with water and brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate the solvent to obtain the crude thioether.

-

Purify the product by recrystallization from a suitable solvent system (e.g., ethanol/hexane) to yield the pure symmetrical thioether.

-

Quantitative Data (Expected):

| Product | Starting Material | Reagents | Solvent | Yield (%) |

| Bis(4-(trifluoromethylthio)benzyl) Sulfide | 4-(CF₃S)C₆H₄CH₂Cl | Thiourea, NaOH | Ethanol | 80-90% |

IV. Carbon-Carbon Bond Formation: Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for the formation of C(sp²)-C(sp³) bonds. While less common for benzyl chlorides compared to bromides, under appropriate catalytic conditions, this compound can be coupled with arylboronic acids.

General Reaction Scheme:

Figure 4: Suzuki-Miyaura coupling reaction.

Experimental Protocol: Synthesis of 1-(4-(Trifluoromethylthio)benzyl)-4-methoxybenzene

This protocol is based on general procedures for the Suzuki-Miyaura coupling of benzyl halides[2].

-

Reaction Setup:

-

To a Schlenk tube, add 4-methoxyphenylboronic acid (0.23 g, 1.5 mmol), cesium carbonate (0.98 g, 3.0 mmol), and PdCl₂(dppf)·CH₂Cl₂ (41 mg, 0.05 mmol).

-

Evacuate and backfill the tube with argon three times.

-

Add a solution of this compound (0.23 g, 1.0 mmol) in 10 mL of a 10:1 mixture of THF/H₂O.

-

-

Reaction:

-

Heat the reaction mixture in a sealed tube at 80 °C for 24 hours.

-

-

Work-up and Purification:

-

Cool the reaction to room temperature and dilute with 20 mL of water.

-

Extract the mixture with ethyl acetate (3 x 30 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate under reduced pressure.

-

Purify the residue by flash column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) to afford the diarylmethane product.

-

Quantitative Data (Expected):

| Product | Starting Materials | Catalyst/Base | Solvent | Yield (%) |

| 1-(4-(Trifluoromethylthio)benzyl)-4-methoxybenzene | 4-(CF₃S)C₆H₄CH₂Cl, 4-MeOC₆H₄B(OH)₂ | PdCl₂(dppf)·CH₂Cl₂ / Cs₂CO₃ | THF/H₂O | 60-75% |

Disclaimer: The provided protocols are based on established chemical transformations and should be adapted and optimized for specific applications. All experiments should be conducted by trained professionals in a well-ventilated fume hood with appropriate personal protective equipment.

References

Application Notes and Protocols for the Introduction of the SCF3-Benzyl Moiety

For Researchers, Scientists, and Drug Development Professionals

The introduction of the trifluoromethylthio (SCF3) group into organic molecules, particularly at the benzylic position, is of significant interest in medicinal chemistry and drug development. The unique physicochemical properties of the SCF3 group, such as high lipophilicity and metabolic stability, can favorably modulate the pharmacological profile of drug candidates. This document provides detailed application notes and protocols for the most common and effective methods for installing an SCF3-benzyl moiety into target molecules.

Overview of Synthetic Strategies

Several distinct strategies have been developed for the trifluoromethylthiolation of benzylic positions. The choice of method often depends on the substrate's functional group tolerance, the desired regioselectivity, and the availability of starting materials. The primary approaches include:

-

Direct Benzylic C-H Trifluoromethylthiolation: This modern approach allows for the direct conversion of a C(sp³)–H bond at the benzylic position to a C–SCF3 bond, which is particularly advantageous for late-stage functionalization of complex molecules.

-

Nucleophilic Trifluoromethylthiolation of Benzyl Halides: A robust and widely used method involving the reaction of a benzyl halide (e.g., bromide or chloride) with a nucleophilic SCF3 source.

-

Electrophilic Trifluoromethylthiolation of Benzyl Nucleophiles: This method is suitable for substrates that can form a stable benzylic nucleophile, which then reacts with an electrophilic SCF3-transfer reagent.

-

Radical Trifluoromethylthiolation: This approach involves the generation of a trifluoromethylthio radical (SCF3•) that reacts with a suitable benzylic precursor.

Data Presentation: Comparison of Key Methodologies

The following tables summarize quantitative data for representative examples of the different trifluoromethylthiolation strategies.

Table 1: Direct Benzylic C-H Trifluoromethylthiolation

| Catalyst/Reagent System | Substrate | Product | Yield (%) | Reference |

| Cu(OTf)₂ / AgSCF₃ | Toluene | Benzyl trifluoromethyl sulfide | 65 | [1] |

| 4CzIPN / N-(Trifluoromethylthio)saccharin (light) | Toluene | Benzyl trifluoromethyl sulfide | 75 | |

| Sodium Decatungstate (NaDT) / N-(Trifluoromethylthio)saccharin (light) | Ethylbenzene | 1-Phenylethyl trifluoromethyl sulfide | 82 | [2] |

| Metal-free Organophotoredox / N-(Trifluoromethylthio)phthalimide (light) | 4-Methylanisole | 4-Methoxybenzyl trifluoromethyl sulfide | 91 | [3] |

Table 2: Nucleophilic Trifluoromethylthiolation of Benzyl Halides

| SCF₃ Source | Substrate | Product | Yield (%) | Reference |

| AgSCF₃ | Benzyl bromide | Benzyl trifluoromethyl sulfide | 85 | [4] |

| CuSCF₃ | 4-Nitrobenzyl bromide | 4-Nitrobenzyl trifluoromethyl sulfide | 92 | [4] |

| HFP/CsF/S₈ | Benzyl bromide | Benzyl heptafluoroisopropyl sulfide* | 93 | [5][6] |

| (Me₄N)SCF₃ | Benzyl bromide | Benzyl trifluoromethyl sulfide | High | [4] |

*Note: This protocol introduces the SCF(CF₃)₂ group, a related perfluoroalkylthio moiety.

Table 3: Electrophilic and Radical Trifluoromethylthiolation

| Method | Reagent System | Substrate | Product | Yield (%) | Reference |

| Electrophilic | N-Trifluoromethylthiosaccharin / Lewis Acid | Indole | 3-(Trifluoromethylthio)indole | 96 | [7] |

| Electrophilic | PhNHSCF₃ / BF₃·Et₂O | Phenol | 4-(Trifluoromethylthio)phenol | High | [8] |

| Radical | AgSCF₃ / CAN | N-Benzyl acrylamide | Azaspirocycle with SCF₃ | High | [9] |

| Radical | (bpy)Cu(CF₃)₃ / K₂S₂O₈ | Aliphatic Carboxylic Acids | Decarboxylative Trifluoromethylation | Good | [10] |

Experimental Protocols

Protocol 1: Copper-Catalyzed Direct Benzylic C-H Trifluoromethylthiolation

This protocol is adapted from the work of the Zhu group and is suitable for the direct functionalization of unactivated benzylic C-H bonds.[1]

Materials:

-

Benzylic substrate (e.g., toluene)

-

AgSCF₃ (1.0 equiv)

-

Cu(OTf)₂ (10 mol%)

-

Dichloromethane (DCM), anhydrous

-

Nitrogen or Argon atmosphere

Procedure:

-

To an oven-dried Schlenk tube, add Cu(OTf)₂ (0.1 equiv) and AgSCF₃ (1.0 equiv).

-

Evacuate and backfill the tube with nitrogen or argon three times.

-

Add the benzylic substrate (2.0 equiv) and anhydrous DCM.

-

Stir the reaction mixture at 80 °C for 12 hours.

-

Monitor the reaction progress by TLC or GC-MS.

-

Upon completion, cool the reaction to room temperature and filter through a pad of Celite.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (eluting with hexanes/ethyl acetate) to afford the desired benzyl trifluoromethyl sulfide.

Protocol 2: Metal-Free Photoredox-Catalyzed Benzylic C-H Trifluoromethylthiolation

This protocol, based on the work of the Zhu and Xie groups, offers a mild, metal-free alternative for direct benzylic C-H functionalization.

Materials:

-

Benzylic substrate (e.g., toluene)

-

N-(Trifluoromethylthio)saccharin (1.2 equiv)

-

4CzIPN (1-5 mol%)

-

Acetonitrile (MeCN), anhydrous

-

Blue LEDs (455 nm)

Procedure:

-

In a reaction vial, combine the benzylic substrate (1.0 equiv), N-(Trifluoromethylthio)saccharin (1.2 equiv), and 4CzIPN (1-5 mol%).

-

Add anhydrous acetonitrile to achieve a substrate concentration of 0.1 M.

-

Seal the vial and degas the solution with nitrogen or argon for 15 minutes.

-

Place the reaction vial approximately 5 cm from a blue LED strip and irradiate with stirring at room temperature for 16-24 hours.

-

After the reaction is complete (monitored by TLC or GC-MS), remove the solvent in vacuo.

-

Purify the residue by flash column chromatography on silica gel to yield the product.

Protocol 3: Nucleophilic Trifluoromethylthiolation of a Benzyl Bromide with AgSCF₃

This is a reliable and high-yielding method for the synthesis of benzyl trifluoromethyl sulfides from readily available benzyl bromides.[4]

Materials:

-

Benzyl bromide derivative (1.0 equiv)

-

AgSCF₃ (1.5 equiv)

-

N,N-Dimethylformamide (DMF), anhydrous

-

Nitrogen or Argon atmosphere

Procedure:

-

To an oven-dried flask, add AgSCF₃ (1.5 equiv).

-

Evacuate and backfill the flask with nitrogen or argon.

-

Add anhydrous DMF.

-

Add the benzyl bromide derivative (1.0 equiv) dropwise to the suspension at room temperature.

-

Stir the reaction mixture at room temperature for 4-12 hours.

-

Monitor the reaction by TLC. Upon completion, quench the reaction with water and extract with ethyl acetate (3 x 20 mL).

-

Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

Visualizations

Signaling Pathways and Experimental Workflows

Caption: Comparative pathways for direct C-H trifluoromethylthiolation.

Caption: General workflow for nucleophilic trifluoromethylthiolation.

Caption: Logical relationships between precursors and reagent types.

References

- 1. Copper-catalyzed direct trifluoromethylthiolation of benzylic C-H bonds via nondirected oxidative C(sp3)-H activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. sioc.ac.cn [sioc.ac.cn]

- 6. researchgate.net [researchgate.net]

- 7. Trifluoromethylthiolation of Arenes Using Lewis Acid and Lewis Base Dual Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Acid-promoted direct electrophilic trifluoromethylthiolation of phenols - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C4OB02633K [pubs.rsc.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Benzylic trifluoromethane synthesis by trifluoromethylation [organic-chemistry.org]

Application Notes and Protocols: Utilizing 4-(Trifluoromethylthio)benzyl Chloride in the Development of mGluR2 Receptor Modulators

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: While 4-(Trifluoromethylthio)benzyl chloride represents a potentially valuable building block for the synthesis of novel metabotropic glutamate receptor 2 (mGluR2) modulators, a thorough review of the current scientific literature did not yield specific examples of its direct application in published mGluR2 modulator development studies. The following application notes and protocols are therefore based on established synthetic methodologies for analogous benzyl-substituted mGluR2 positive allosteric modulators (PAMs) and provide a representative framework for the potential use of this reagent.

Introduction to mGluR2 Modulation

The metabotropic glutamate receptor 2 (mGluR2) is a G-protein coupled receptor that plays a crucial role in regulating synaptic transmission.[1][2] As a presynaptic autoreceptor, its activation leads to the inhibition of glutamate release, making it an attractive therapeutic target for neurological and psychiatric disorders characterized by excessive glutamatergic signaling, such as schizophrenia and anxiety.[3][4] Positive allosteric modulators (PAMs) of mGluR2 are of particular interest as they enhance the receptor's response to the endogenous ligand, glutamate, offering a more nuanced modulation of synaptic activity compared to direct agonists.[5] The development of novel mGluR2 PAMs often involves the exploration of diverse chemical scaffolds to optimize potency, selectivity, and pharmacokinetic properties.[5][6]

Hypothetical Synthesis of an mGluR2 PAM using this compound

This section outlines a plausible synthetic route for a novel mGluR2 PAM incorporating the 4-(Trifluoromethylthio)benzyl moiety, based on the known synthesis of isoindolinone-based mGluR2 modulators.[2][6][7][8]

Reaction Scheme:

Caption: Hypothetical synthesis of a novel mGluR2 PAM.

Experimental Protocol: Synthesis of 2-cyclopentyl-5-((4-(trifluoromethylthio)benzyl)oxy)isoindolin-1-one

-

Materials:

-

2-cyclopentyl-5-hydroxyisoindolin-1-one

-

This compound

-

Potassium carbonate (K₂CO₃)

-

N,N-Dimethylformamide (DMF)

-

Ethyl acetate

-

Brine

-

Magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

-

Procedure:

-

To a solution of 2-cyclopentyl-5-hydroxyisoindolin-1-one (1.0 eq) in DMF, add potassium carbonate (2.0 eq).

-

Stir the mixture at room temperature for 15 minutes.

-

Add this compound (1.2 eq) to the reaction mixture.

-

Heat the reaction to 80 °C and stir for 12 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction to room temperature and pour it into water.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to yield the desired compound.

-

Structure-Activity Relationship (SAR) Data

The following table presents hypothetical data for a series of analogs to illustrate potential SAR.

| Compound | R Group on Benzyl Ring | mGluR2 EC₅₀ (nM) | % Max Glutamate Response |

| 1 | 4-SCF₃ | 50 | 95 |

| 2 | 4-Cl | 85 | 92 |

| 3 | 4-F | 120 | 88 |

| 4 | H | 350 | 75 |

| 5 | 4-OCH₃ | 500 | 65 |

In Vitro Evaluation of mGluR2 PAMs

Thallium Flux Assay Protocol

This assay is a common method to functionally assess the activity of mGluR2 PAMs in a high-throughput format by measuring ion flux through G-protein-coupled inwardly rectifying potassium (GIRK) channels.[3][4][9][10]

Workflow:

Caption: Workflow for the mGluR2 Thallium Flux Assay.

-

Cell Culture:

-

Use HEK293 cells stably co-expressing the human mGluR2 and GIRK channels.

-

Culture cells in appropriate media and conditions.

-

-

Assay Procedure:

-

Plate the cells in 384-well microplates and incubate overnight.

-

Remove the culture medium and load the cells with a thallium-sensitive fluorescent dye (e.g., FluxOR™) for 1 hour at room temperature.

-

Wash the cells with assay buffer.

-

Add the test compounds at various concentrations to the wells.

-

Incubate for a predetermined time (e.g., 10 minutes).

-